n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline
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Overview
Description
N-methyl-N-(2-pyridin-2-ylethyl)aniline is an organic compound with the molecular formula C14H16N2. It is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to a methylated aniline group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-pyridin-2-ylethyl)aniline typically involves the reaction of N-methylaniline with 2-vinylpyridine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions may include:
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Catalysts: Common catalysts include palladium or other transition metals.
Solvents: Organic solvents such as toluene or dichloromethane are often used.
Industrial Production Methods
In an industrial setting, the production of N-methyl-N-(2-pyridin-2-ylethyl)aniline may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-pyridin-2-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-methyl-N-(2-pyridin-2-ylethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-pyridin-2-ylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-pyridin-2-ylethyl)amine
- N-methyl-N-(2-pyridin-2-ylethyl)benzylamine
- N-methyl-N-(2-pyridin-2-ylethyl)piperidine
Uniqueness
N-methyl-N-(2-pyridin-2-ylethyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline, a compound featuring a pyridine ring and an aniline moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyridine ring, which is known to influence various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound may also possess similar activities:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
These values indicate the potential effectiveness of pyridine derivatives in combating bacterial infections .
Anticancer Activity
Compounds containing pyridine rings have been investigated for their anticancer properties. Studies have shown that they can inhibit the activity of enzymes involved in cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values indicating their potency against cancer cell lines:
Compound | IC50 (µM) |
---|---|
Compound A | 12 |
Compound B | 0.064 |
These results suggest that this compound may also exhibit similar anticancer properties through enzyme inhibition .
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase, which plays a role in collagen biosynthesis and is crucial for tumor growth.
- Cellular Uptake : The presence of the pyridine group may enhance cellular uptake, allowing for more effective interaction with target proteins within cancer cells .
- Metabolic Stability : Modifications to the compound's structure can influence its metabolic stability and bioavailability, impacting its overall efficacy in vivo .
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Study on Antimicrobial Activity : A recent study demonstrated that pyridine derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 4.69 µM against Bacillus subtilis and up to 156.47 µM against Escherichia coli .
- Anticancer Research : Another study focused on the anticancer potential of similar pyridine-containing compounds, revealing significant inhibition of cancer cell proliferation with IC50 values ranging from 0.064 µM to 12 µM across different cell lines .
Properties
CAS No. |
6312-26-1 |
---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C14H16N2/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13/h2-9,11H,10,12H2,1H3 |
InChI Key |
KBMJIALIOLLWDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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